[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
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Overview
Description
[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a pyrrolidine ring, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyrrolidine ring: This step often involves the reaction of the oxadiazole intermediate with a suitable pyrrolidine derivative, typically through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols or other reduced forms.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Biological Research: It is used in studies related to cellular signaling pathways and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the dimethoxyphenyl group but lacks the oxadiazole and pyrrolidine rings.
(2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide: This compound also contains the dimethoxyphenyl group but has a different overall structure.
Uniqueness
The uniqueness of [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its diverse applications in scientific research.
Properties
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-27-17-9-5-4-7-15(17)22(26)25-12-6-8-16(25)21-23-20(24-30-21)14-10-11-18(28-2)19(13-14)29-3/h4-5,7,9-11,13,16H,6,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPMYNIRSFILFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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